molecular formula C13H19F3N2O3 B6709764 N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B6709764
M. Wt: 308.30 g/mol
InChI Key: HVPFTVBPQYHMKM-UHFFFAOYSA-N
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Description

N-(7-oxabicyclo[221]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a complex organic compound with a unique structure that combines a bicyclic oxabicycloheptane ring with a trifluoroethyl-substituted morpholine carboxamide

Properties

IUPAC Name

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c14-13(15,16)7-18-3-4-20-6-10(18)12(19)17-9-5-8-1-2-11(9)21-8/h8-11H,1-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFTVBPQYHMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)NC(=O)C3COCCN3CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the oxabicycloheptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the morpholine ring: This can be synthesized through cyclization reactions involving appropriate amine and diol precursors.

    Coupling of the morpholine and oxabicycloheptane rings: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme mechanisms due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Mechanism of Action

The mechanism of action of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets through its unique structural features. The oxabicycloheptane ring may interact with hydrophobic pockets in proteins, while the trifluoroethyl group could form strong interactions with polar residues. The morpholine ring may also play a role in binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
  • N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Uniqueness

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is unique due to the combination of its bicyclic ring system and the presence of both trifluoroethyl and morpholine groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

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